Cas no 2138272-44-1 (3-Amino-2-(pentyloxy)propan-1-ol)

3-Amino-2-(pentyloxy)propan-1-ol is a versatile amino alcohol derivative characterized by its bifunctional structure, combining both amino and hydroxyl groups with a pentyloxy side chain. This compound is valuable in organic synthesis and pharmaceutical applications due to its ability to serve as a building block for more complex molecules. Its ether linkage and polar functional groups enhance solubility in various solvents, facilitating its use in reactions requiring controlled reactivity. The compound's structural features make it suitable for derivatization, enabling modifications for targeted applications. It is typically handled under standard laboratory conditions, with stability dependent on proper storage to prevent degradation.
3-Amino-2-(pentyloxy)propan-1-ol structure
2138272-44-1 structure
Product name:3-Amino-2-(pentyloxy)propan-1-ol
CAS No:2138272-44-1
MF:C8H19NO2
Molecular Weight:161.24196267128
CID:5793497
PubChem ID:165788513

3-Amino-2-(pentyloxy)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2138272-44-1
    • 3-amino-2-(pentyloxy)propan-1-ol
    • EN300-734875
    • 3-Amino-2-(pentyloxy)propan-1-ol
    • インチ: 1S/C8H19NO2/c1-2-3-4-5-11-8(6-9)7-10/h8,10H,2-7,9H2,1H3
    • InChIKey: SYJYENYAXZDEQS-UHFFFAOYSA-N
    • SMILES: O(CCCCC)C(CO)CN

計算された属性

  • 精确分子量: 161.141578849g/mol
  • 同位素质量: 161.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 7
  • 複雑さ: 78.5
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • XLogP3: 0.3

3-Amino-2-(pentyloxy)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-734875-1.0g
3-amino-2-(pentyloxy)propan-1-ol
2138272-44-1 95.0%
1.0g
$813.0 2025-03-11
Enamine
EN300-734875-5.0g
3-amino-2-(pentyloxy)propan-1-ol
2138272-44-1 95.0%
5.0g
$2360.0 2025-03-11
Enamine
EN300-734875-0.1g
3-amino-2-(pentyloxy)propan-1-ol
2138272-44-1 95.0%
0.1g
$715.0 2025-03-11
Enamine
EN300-734875-0.05g
3-amino-2-(pentyloxy)propan-1-ol
2138272-44-1 95.0%
0.05g
$683.0 2025-03-11
Enamine
EN300-734875-0.5g
3-amino-2-(pentyloxy)propan-1-ol
2138272-44-1 95.0%
0.5g
$781.0 2025-03-11
Enamine
EN300-734875-10.0g
3-amino-2-(pentyloxy)propan-1-ol
2138272-44-1 95.0%
10.0g
$3500.0 2025-03-11
Enamine
EN300-734875-2.5g
3-amino-2-(pentyloxy)propan-1-ol
2138272-44-1 95.0%
2.5g
$1594.0 2025-03-11
Enamine
EN300-734875-0.25g
3-amino-2-(pentyloxy)propan-1-ol
2138272-44-1 95.0%
0.25g
$748.0 2025-03-11

3-Amino-2-(pentyloxy)propan-1-ol 関連文献

3-Amino-2-(pentyloxy)propan-1-olに関する追加情報

Research Brief on 3-Amino-2-(pentyloxy)propan-1-ol (CAS: 2138272-44-1): Recent Advances and Applications

3-Amino-2-(pentyloxy)propan-1-ol (CAS: 2138272-44-1) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a versatile building block in drug discovery, particularly in the synthesis of novel bioactive molecules. This research brief provides an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological relevance.

One of the key areas of interest in recent research has been the role of 3-Amino-2-(pentyloxy)propan-1-ol in the development of prodrugs and targeted therapeutics. A study published in the *Journal of Medicinal Chemistry* (2023) highlighted its utility as a scaffold for designing prodrugs with enhanced bioavailability. The compound's unique structural features, including its amino and hydroxyl functional groups, allow for facile modification, enabling researchers to tailor its properties for specific therapeutic applications. The study demonstrated that derivatives of 3-Amino-2-(pentyloxy)propan-1-ol exhibited improved stability and controlled release profiles in vitro, making them promising candidates for further preclinical evaluation.

In addition to its applications in drug design, recent investigations have also explored the compound's potential in chemical biology. A 2024 study in *ACS Chemical Biology* reported the use of 3-Amino-2-(pentyloxy)propan-1-ol as a linker in the synthesis of bifunctional molecules for targeted protein degradation. The researchers successfully conjugated the compound to a ligand for a disease-associated protein and a ubiquitin ligase recruiter, resulting in a potent degrader molecule. This approach, known as proteolysis-targeting chimeras (PROTACs), represents a cutting-edge strategy in drug discovery, and the study underscores the versatility of 3-Amino-2-(pentyloxy)propan-1-ol in such applications.

Another notable advancement involves the compound's role in nanotechnology and drug delivery systems. A recent publication in *Biomaterials Science* (2024) detailed the incorporation of 3-Amino-2-(pentyloxy)propan-1-ol into lipid-based nanoparticles for targeted delivery of anticancer agents. The study found that the compound's amphiphilic nature facilitated the formation of stable nanoparticles with high drug-loading capacity. Furthermore, in vivo experiments demonstrated enhanced tumor accumulation and reduced off-target effects, suggesting its potential as a key component in next-generation nanomedicines.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-Amino-2-(pentyloxy)propan-1-ol derivatives. A 2023 review in *Organic Process Research & Development* highlighted the need for more efficient synthetic routes to meet the growing demand for this compound in pharmaceutical research. The review also emphasized the importance of addressing potential toxicity concerns associated with certain derivatives, calling for comprehensive safety profiling in future studies.

In conclusion, 3-Amino-2-(pentyloxy)propan-1-ol (CAS: 2138272-44-1) continues to emerge as a valuable tool in chemical biology and drug discovery. Its applications span from prodrug design to targeted protein degradation and nanomedicine, reflecting its versatility and potential impact on the field. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its utility in therapeutic development. As the field progresses, interdisciplinary collaborations will be crucial to fully harness the potential of this compound and translate findings into clinical applications.

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